molecular formula C16H11N3O4 B4903691 N-(2,4-dinitrophenyl)naphthalen-1-amine CAS No. 6267-99-8

N-(2,4-dinitrophenyl)naphthalen-1-amine

Cat. No.: B4903691
CAS No.: 6267-99-8
M. Wt: 309.28 g/mol
InChI Key: ZCDMKBLVPCWKGH-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)naphthalen-1-amine is a naphthylamine derivative featuring a 2,4-dinitrophenyl substituent attached to the naphthalene ring. The 2,4-dinitrophenyl group is electron-withdrawing, which likely influences the compound’s reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name

N-(2,4-dinitrophenyl)naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-18(21)12-8-9-15(16(10-12)19(22)23)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDMKBLVPCWKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284407
Record name N-(2,4-Dinitrophenyl)-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-99-8
Record name NSC37149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dinitrophenyl)-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dinitrophenyl)naphthalen-1-amine can be synthesized through various methods. One common route involves the reaction of 1-aminonaphthalene with 2,4-dinitrofluorobenzene under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N-(2,4-diaminophenyl)naphthalen-1-amine .

Scientific Research Applications

N-(2,4-dinitrophenyl)naphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It finds use in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)naphthalen-1-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various biochemical pathways, including oxidative phosphorylation and enzyme inhibition. The compound’s ability to uncouple oxidative phosphorylation makes it a valuable tool in metabolic studies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with N-(2,4-dinitrophenyl)naphthalen-1-amine, differing primarily in substituent groups:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Weight Key Applications/Properties Reference
This compound 2,4-dinitrophenyl ~323.3 (calculated) Hypothesized antioxidant/pharmacological agent [Inferred]
N-(2,4-Dimethylphenyl)naphthalen-1-amine 2,4-dimethylphenyl 247.33 Research chemical, intermediate
(Z)-N-(3-Nitrobenzylidene)naphthalen-1-amine 3-nitrobenzylidene ~266.3 Corrosion inhibition, Schiff base
N,N-Dimethylnaphthalen-1-amine N,N-dimethyl 171.24 Chemical intermediate, fluorescence studies
N-(2,4-Dinitrophenyl)alanine 2,4-dinitrophenyl + alanine 297.23 Model for cyclization studies

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The 2,4-dinitrophenyl group in the target compound reduces electron density on the aromatic ring, increasing acidity and stability but decreasing solubility in polar solvents.
    • Methyl groups (e.g., in N-(2,4-dimethylphenyl)naphthalen-1-amine) enhance lipophilicity and steric bulk, favoring hydrophobic interactions in drug design .
  • Nitro vs. Amide Substituents :
    • N-(2,4-Dinitrophenyl)alanine undergoes cyclization in basic conditions to form benzimidazole derivatives , suggesting similar reactivity for the naphthalen-1-amine analog.

Spectral Characterization

While direct data on the target compound is lacking, related compounds are characterized using:

  • NMR and IR Spectroscopy : To confirm substituent positions and functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹) .
  • Mass Spectrometry : For molecular weight validation and fragmentation analysis .

Biological Activity

N-(2,4-dinitrophenyl)naphthalen-1-amine, a compound belonging to the class of aryl amines, has garnered attention in various fields of biological research due to its potential cytotoxic and pharmacological properties. This article presents a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C10_{10}H7_{7}N3_{3}O4_{4}
  • Molecular Weight: 233.18 g/mol

The presence of the dinitrophenyl group significantly influences its reactivity and biological interactions.

Cytotoxicity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes in treated cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound on oral cancer cell lines (TSCCF). The results showed an IC50_{50} value indicating significant cytotoxicity:

CompoundCell LineIC50_{50} (µg/mL)Duration (h)
This compoundTSCCF150.0072
Control (untreated)TSCCF--

The treated cells displayed apoptotic nuclei and reduced cell proliferation, suggesting that the compound effectively induces programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli50
Staphylococcus aureus30
Pseudomonas aeruginosa40

These findings highlight the compound's potential as a therapeutic agent against bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress, contributing to cell death.
  • DNA Interaction: The dinitrophenyl group may interact with DNA, leading to strand breaks and impaired replication.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dinitrophenyl)naphthalen-1-amine, and what key reaction conditions optimize yield?

  • Methodology : The compound is synthesized via electrophilic aromatic substitution, where naphthalen-1-amine reacts with 1-chloro-2,4-dinitrobenzene under acidic conditions. Catalysts like palladium or copper (used in analogous reactions for dinitrophenyl derivatives) enhance regioselectivity .
  • Optimization :

  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and nitro group effects on chemical shifts. The dinitrophenyl moiety causes deshielding of adjacent protons .
  • IR Spectroscopy : Confirm nitro stretches (asymmetric: ~1520 cm⁻¹; symmetric: ~1340 cm⁻¹) and amine N–H bending (~1600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 326.0642) .

Q. What are the primary applications of this compound in biological research?

  • Protein Interaction Studies : The dinitrophenyl group acts as an electrophilic tag for nucleophilic residues (e.g., cysteine thiols), enabling covalent protein modification. Used in enzyme inhibition assays (e.g., trypsin-like proteases) .
  • Anticancer Screening : Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to controls .

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